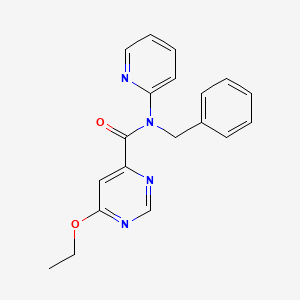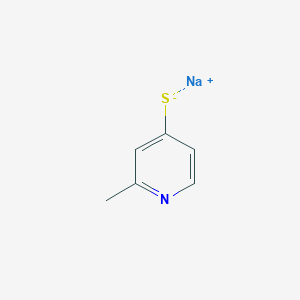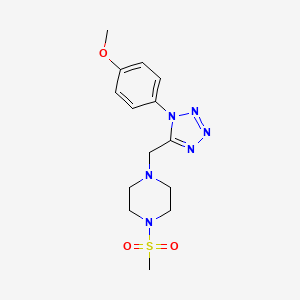![molecular formula C24H19ClN6OS B2618524 2-((9-(4-chlorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 1207024-98-3](/img/no-structure.png)
2-((9-(4-chlorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((9-(4-chlorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone is a useful research compound. Its molecular formula is C24H19ClN6OS and its molecular weight is 474.97. The purity is usually 95%.
BenchChem offers high-quality 2-((9-(4-chlorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((9-(4-chlorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound is likely synthesized through reactions involving specific pyrazoline, pyrazole, and quinazolinone derivatives. These processes involve the condensation of chalcones with hydrazinyl benzenesulfonamide hydrochloride or other hydrazinyl derivatives, leading to the formation of complex heterocyclic structures. Such synthetic routes are essential for developing pharmaceuticals and materials with unique properties (Hassan, 2013).
Biological Activities
- The research indicates a focus on the antimicrobial activity of compounds similar to the one mentioned, with evaluations against various Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. This suggests potential applications in developing new antibiotics or antifungal agents. The compounds synthesized in related studies showed promising performance against organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans (Hassan, 2013).
Chemical Properties and Reactivity
- The synthesis of related compounds involves reactions that highlight the chemical reactivity and versatility of these structures, including the use of nickel nanoparticles as catalysts and the exploration of regioselective synthesis techniques. Such studies contribute to our understanding of how to efficiently produce complex heterocyclic compounds with potential applications in medicinal chemistry and material science (Singh et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-chlorophenyl hydrazine, ethyl acetoacetate, and carbon disulfide. The second intermediate is a 3,4-dihydroquinolin-1(2H)-one, which is synthesized from 2-aminobenzophenone and cyclohexanone. These two intermediates are then coupled using 2-bromo-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone to form the final product, 2-((9-(4-chlorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone.", "Starting Materials": [ "4-chlorophenyl hydrazine", "ethyl acetoacetate", "carbon disulfide", "2-aminobenzophenone", "cyclohexanone", "2-bromo-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone" ], "Reaction": [ "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol: React 4-chlorophenyl hydrazine with ethyl acetoacetate in the presence of ethanol and piperidine to form 4-chlorophenyl-3-methyl-1H-pyrazole-5-carboxylate. React this intermediate with carbon disulfide in the presence of potassium hydroxide and ethanol to form the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol.", "Synthesis of 3,4-dihydroquinolin-1(2H)-one: React 2-aminobenzophenone with cyclohexanone in the presence of acetic acid and sodium acetate to form 3,4-dihydroquinolin-1(2H)-one.", "Coupling of intermediates: React the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol with 2-bromo-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone in the presence of potassium carbonate and DMF to form the final product, 2-((9-(4-chlorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone." ] } | |
Numéro CAS |
1207024-98-3 |
Nom du produit |
2-((9-(4-chlorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone |
Formule moléculaire |
C24H19ClN6OS |
Poids moléculaire |
474.97 |
Nom IUPAC |
2-[[11-(4-chlorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C24H19ClN6OS/c25-18-9-7-16(8-10-18)19-14-21-23-26-27-24(30(23)12-13-31(21)28-19)33-15-22(32)29-11-3-5-17-4-1-2-6-20(17)29/h1-2,4,6-10,12-14H,3,5,11,15H2 |
Clé InChI |
TYBXTIZEYYBPBX-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3C=CN5C4=CC(=N5)C6=CC=C(C=C6)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2618441.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide](/img/structure/B2618444.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2618446.png)

![3-(2-chlorobenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2618448.png)

![8-(2-Chlorophenyl)-5-[(2,5-dimethylphenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2618451.png)



![2,6-dichloro-N-[6-(difluoromethoxy)-4'-methoxy-[1,1'-biphenyl]-3-yl]pyridine-3-carboxamide](/img/structure/B2618456.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2618457.png)
